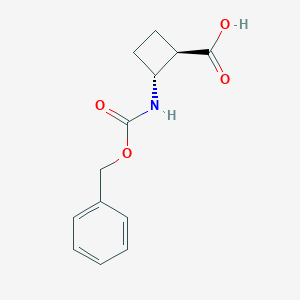

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid is a biochemical used for proteomics research . It has a molecular weight of 249.27 and its IUPAC name is (1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . It is a white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .科学的研究の応用

1. Vibrational Circular Dichroism in Solid-State Organisation

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid and its derivatives, specifically cis- and trans-2-aminocyclobutane-1-carboxylic acids, have been explored using vibrational circular dichroism (VCD) in solid-state studies. These derivatives exhibit distinct VCD signatures, indicating their utility in probing the solid-state organisation and hydrogen bonding patterns (Declerck et al., 2019).

2. Synthesis of β-Dipeptides

Research on the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate has led to the development of novel β-dipeptides. These dipeptides, containing cyclobutane residues, highlight the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid in peptide chemistry (Izquierdo et al., 2002).

3. 12-Helix Conformation in Oligomers

The compound has been instrumental in studying the 12-helix conformation in oligomers of trans-2-aminocyclobutane carboxylic acid. These oligomers display a marked preference for a specific helical conformation, both in solution and solid-state, contributing to our understanding of molecular structures (Fernandes et al., 2010).

4. Green Chemistry in Photoreactions

In the field of green chemistry, this compound is involved in the stereoselective synthesis and photodecarbonylation of adjacent quaternary centers. It shows the potential of trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives in developing environmentally friendly synthetic methods (Mortko & Garcia‐Garibay, 2005).

5. Supercritical Fluid Extraction for Enantiomer Separation

The compound plays a role in the separation of enantiomers using supercritical fluid extraction, demonstrating its utility in chiral resolution processes (Simándi et al., 1998).

6. Synthesis of Enantiomerically Pure Derivatives

Trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid derivatives are crucial in synthesizing enantiomerically pure compounds, illustrating the compound's significance in asymmetric synthesis and chiral chemistry (Hazelard et al., 2008).

Safety And Hazards

特性

IUPAC Name |

(1R,2R)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)